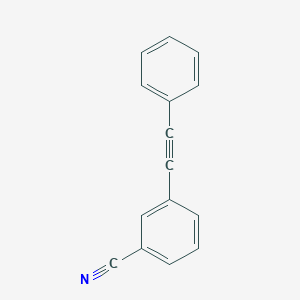

3-(Phenylethynyl)benzonitrile

Description

Contextualizing Arylalkyne and Nitrile Functionalities in Modern Chemical Synthesis

The arylalkyne and nitrile functionalities are cornerstones of modern chemical synthesis, each contributing unique reactivity and utility.

The nitrile group , or cyano group, is a versatile functional group in organic synthesis. researchgate.netnih.gov Its carbon-nitrogen triple bond possesses a nucleophilic nitrogen atom and an electrophilic carbon center, allowing it to participate in a wide array of chemical transformations. researchgate.netnih.gov Nitriles can be converted into various other functional groups, including amines, carboxylic acids, amides, aldehydes, and ketones. researchgate.net They also play a crucial role in the formation of carbo- and heterocycles through reactions like cycloadditions and alkyne insertions. researchgate.netnih.gov Furthermore, the nitrile group can act as a directing group in C-H bond functionalization reactions. researchgate.netnih.gov

The arylalkyne moiety is equally important, particularly in the construction of complex organic molecules and materials. The carbon-carbon triple bond of the alkyne serves as a versatile building block for creating extended π-conjugated systems. cymitquimica.com A key reaction involving arylalkynes is the Sonogashira coupling, a powerful method for forming sp²–sp carbon–carbon bonds by reacting a terminal alkyne with an aryl or vinyl halide. nih.gov This reaction is widely used in the synthesis of natural products, biologically active molecules, and advanced materials. nih.gov

The Significance of 3-(Phenylethynyl)benzonitrile within Contemporary Chemical Research

This compound, with the chemical formula C₁₅H₉N, is an organic compound featuring a benzonitrile (B105546) core with a phenylethynyl group attached at the meta-position. cymitquimica.com This specific arrangement of functional groups results in a conjugated structure that facilitates charge transport, making it a compound of interest in materials science. cymitquimica.com

The synthesis of this compound often involves the Sonogashira coupling reaction, a testament to the importance of this reaction in modern synthetic chemistry. cymitquimica.comnih.gov This compound and its derivatives are being explored for their potential applications in various fields. For instance, derivatives of ethynylbenzonitrile have been investigated as potential kinase inhibitors in the PI3K signaling pathway. nih.gov Furthermore, the structural motif of phenylethynylbenzonitrile is found in molecules designed as radioligands for PET imaging of receptors in the central nervous system. nih.govnih.gov

The electronic properties of phenylethynyl derivatives are also a subject of study. For example, the related compound 4-(phenylethynyl)benzonitrile is used as a building block for more complex organic molecules and in the production of advanced materials due to its electronic properties. The study of such compounds contributes to a deeper understanding of structure-property relationships in π-conjugated systems. acs.org

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 37696-03-0 |

| Molecular Formula | C₁₅H₉N |

| Molecular Weight | 203.24 g/mol |

| Appearance | Typically a solid at room temperature |

| Key Structural Features | Benzonitrile core, meta-substituted phenylethynyl group |

| Common Synthesis Method | Sonogashira Coupling |

| Fields of Research Interest | Materials Science, Medicinal Chemistry |

Structure

3D Structure

Properties

CAS No. |

37696-03-0 |

|---|---|

Molecular Formula |

C15H9N |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

3-(2-phenylethynyl)benzonitrile |

InChI |

InChI=1S/C15H9N/c16-12-15-8-4-7-14(11-15)10-9-13-5-2-1-3-6-13/h1-8,11H |

InChI Key |

GDWRKTTYUZRBEW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C#CC2=CC(=CC=C2)C#N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC(=CC=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenylethynyl Benzonitrile and Its Structural Analogues

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient and selective methods for the formation of C-C bonds. For the synthesis of 3-(phenylethynyl)benzonitrile, palladium- and copper-catalyzed reactions are the most prominent.

The Sonogashira coupling is a powerful and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The synthesis of this compound via this method involves the coupling of 3-halobenzonitrile (where the halogen is typically iodine or bromine) with phenylacetylene.

The general reaction scheme is as follows:

3-X-C₆H₄CN + C₆H₅C≡CH → 3-(C₆H₅C≡C)C₆H₄CN + HX

(X = I, Br)

The choice of palladium catalyst can significantly impact the reaction's efficiency. Common catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃. nih.govlibretexts.org The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or an amine solvent like triethylamine, which also serves as the base. wikipedia.orgsemanticscholar.org The conditions are generally mild, often proceeding at room temperature. wikipedia.org

| Catalyst System | Reactants | Solvent | Conditions | Yield |

| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-amino-3-bromopyridine, Phenylacetylene | DMF / Et₃N | 100°C, 3h | High |

| PdCl₂(PPh₃)₂ | Iodoaromatic compounds, Phenylacetylene | [TBP][4EtOV] | 55°C, 3h | 72-99% beilstein-journals.org |

| Pd₂(dba)₃ / P(t-Bu)₃ | p-toluenesulfonyl chloride, Terminal alkyne | Not specified | Not specified | Good libretexts.org |

This table presents examples of Sonogashira coupling reactions for the synthesis of various phenylethynyl derivatives, illustrating the versatility of the palladium catalyst systems.

While the Sonogashira reaction traditionally uses a palladium catalyst with a copper co-catalyst, copper-catalyzed, palladium-free versions have been developed. organic-chemistry.org These methods offer a more cost-effective and environmentally friendly alternative. In these reactions, a copper salt, such as copper(I) iodide (CuI) or copper(II) oxide (Cu₂O), directly catalyzes the coupling of an aryl halide with a terminal alkyne. organic-chemistry.orgresearchgate.net

A study demonstrated a ligand-free copper-catalyzed cross-coupling of aryl iodides with alkynes using Cu₂O as the catalyst, Cs₂CO₃ as the base, and DMF as the solvent at 135°C. organic-chemistry.org This method showed good tolerance for various functional groups. organic-chemistry.org Another approach utilizes bis(pyrazolyl)methane copper complexes to catalyze a palladium-free Sonogashira coupling of iodoarenes with terminal alkynes under aerobic conditions. researchgate.net

| Copper Catalyst | Reactants | Base | Solvent | Temperature | Yield |

| Cu₂O (5-10 mol%) | Phenylacetylene, Iodobenzene | Cs₂CO₃ | DMF | 135°C | 94% organic-chemistry.org |

| CuCl₂·2H₂O (10 mol%) / Chelate Ligand | Iodoarenes, Phenylacetylene | Not specified | Not specified (can be done in water) | Not specified | Not specified researchgate.net |

This table showcases examples of copper-catalyzed coupling reactions for the synthesis of diarylacetylenes, highlighting the conditions and yields achieved.

Besides palladium and copper, other transition metals have been explored for mediating the synthesis of diarylacetylenes. Nickel-catalyzed Sonogashira-type couplings have been developed for coupling non-activated alkyl halides with acetylene (B1199291), though a copper co-catalyst is still required. wikipedia.org Gold has also been investigated as a heterogeneous catalyst for the coupling of phenylacetylene and iodobenzene. wikipedia.org Furthermore, iron-catalyzed cross-coupling of secondary alkyl halides with alkynyl Grignard reagents provides another route to substituted alkynes. organic-chemistry.org

Electrochemical Synthesis Pathways and Cascade Processes

Electrochemical methods offer a green and efficient alternative for organic synthesis. An electrochemical-induced tandem reaction of anilines with 2-formyl benzonitrile (B105546) has been developed to produce 3-N-aryl substituted isoindolinones. nih.gov While not directly producing this compound, this demonstrates the potential of electrochemical methods in synthesizing related complex nitrile-containing structures. The process involves constant current electrolysis in a divided cell with a platinum cathode. nih.gov

Cascade reactions, which involve multiple bond-forming events in a single pot, provide an atom-economical approach to complex molecules. nih.gov Base-promoted cascade reactions of ortho-carbonyl-substituted benzonitriles have been used to synthesize isoindolin-1-ones. nih.gov Another example is the Rh(III)-catalyzed cascade C-H activation of benzoylacetonitriles and annulation with sulfoxonium ylides to produce various naphthol and pyran derivatives. researchgate.net These cascade processes highlight sophisticated strategies for constructing complex molecules from simpler benzonitrile precursors.

Radical Reaction-Based Synthetic Routes

Radical reactions offer unique pathways for C-C bond formation. An aryl radical-enabled, copper-catalyzed Sonogashira-type cross-coupling of alkynes with alkyl iodides has been reported. nih.gov This method utilizes the generation of an aryl radical to activate the carbon-halide bond, enabling the coupling of unactivated alkyl iodides with terminal alkynes. nih.gov While this specific example focuses on alkyl-alkyne coupling, the principle of using radical intermediates could potentially be adapted for the synthesis of aryl-alkyne compounds like this compound.

Another approach involves triethylborane-induced free-radical reactions of alkyl iodides and β-nitrostyrenes to synthesize alkenes. organic-chemistry.org This demonstrates the utility of radical initiators in forming new carbon-carbon bonds under mild conditions. organic-chemistry.org

Radiosynthetic Protocols for Labeling of Phenylethynylbenzonitrile Derivatives

Radiolabeled compounds are essential tools in biomedical research for tracing and imaging purposes. moravek.com The synthesis of radiolabeled phenylethynylbenzonitrile derivatives can be achieved by incorporating a radionuclide, such as fluorine-18 (¹⁸F), into the molecule.

One common strategy is to perform a Sonogashira cross-coupling reaction using a radiolabeled precursor. For instance, the coupling of a suitable alkyne with a radiolabeled aryl halide, such as 4-[¹⁸F]fluoroiodobenzene, can introduce the ¹⁸F label. rsc.org This method allows for the rapid incorporation of the radionuclide in the final step of the synthesis. The purification of the radiolabeled product is typically performed using high-performance liquid chromatography (HPLC). rsc.org

| Radiolabeling Method | Precursors | Radionuclide | Key Features |

| Sonogashira Coupling | Alkyne-functionalized peptide, 4-[¹⁸F]fluoroiodobenzene | ¹⁸F | Rapid labeling of peptides rsc.org |

| General Radiosynthesis | Various precursors | ¹⁸F, ¹¹C, ¹²⁵I, ³H, ¹⁴C | Requires specialized techniques for handling radioactive isotopes moravek.comuochb.cz |

This table summarizes methods for radiosynthesis, which are crucial for creating tracers for imaging studies. The choice of radionuclide and synthetic route depends on the specific application.

Strategies for Structural Diversification and Functional Group Interconversion on the Benzonitrile Core

The benzonitrile core of this compound and its analogues provides a versatile platform for further structural diversification and functional group interconversion. These modifications can be broadly categorized into transformations of the nitrile group, reactions on the aromatic ring, and modifications of the phenylethynyl moiety. Such strategies are crucial for the development of new molecules with tailored electronic, optical, or biological properties.

Transformations of the Nitrile Group

The cyano group is a versatile functional handle that can be converted into several other important functionalities.

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. weebly.comchemguide.co.ukchemistrysteps.com This transformation is valuable for introducing a carboxyl group, which can then participate in a wide range of subsequent reactions, such as esterification or amidation. For instance, heating this compound with a strong acid or base would yield 3-(phenylethynyl)benzoic acid.

Reduction to Amines: The nitrile group can be reduced to a primary amine (a benzylamine derivative) using various reducing agents. researchgate.netmdma.chnih.gov Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation over platinum or palladium catalysts. researchgate.netthieme-connect.de This conversion is significant for introducing a basic nitrogen atom and for the synthesis of various biologically active molecules. The reduction of this compound would produce [3-(phenylethynyl)phenyl]methanamine.

Reactions on the Benzonitrile Aromatic Ring

The benzonitrile ring can undergo substitution reactions, allowing for the introduction of additional functional groups. The directing effects of the existing cyano and phenylethynyl substituents play a crucial role in determining the position of the incoming group.

Electrophilic Aromatic Substitution (SEAr): The nitrile group is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution reactions. study.comuomustansiriyah.edu.iqmasterorganicchemistry.com The phenylethynyl group is generally considered to be weakly deactivating and an ortho-, para-director. Therefore, in this compound, the positions for electrophilic attack will be influenced by the combined effects of these two groups. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. uomustansiriyah.edu.iqwikipedia.org

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings that are substituted with strong electron-withdrawing groups can undergo nucleophilic aromatic substitution. wikipedia.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.comresearchgate.net The cyano group, being electron-withdrawing, can activate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to it. libretexts.org This allows for the displacement of a suitable leaving group (like a halide) by a nucleophile.

Modification of the Phenylethynyl Moiety

The carbon-carbon triple bond of the phenylethynyl group also offers opportunities for chemical modification.

Hydrogenation: The alkyne can be selectively hydrogenated to either a cis-alkene using Lindlar's catalyst or to a trans-alkene via a dissolving metal reduction. Complete hydrogenation to an alkane can also be achieved with catalysts like palladium on carbon under a hydrogen atmosphere.

Addition Reactions: The triple bond can undergo various addition reactions, such as halogenation (addition of Br₂ or Cl₂) and hydrohalogenation (addition of HBr or HCl), leading to the formation of substituted alkenes.

These strategies for structural diversification highlight the utility of this compound as a versatile building block in organic synthesis, enabling the creation of a wide array of complex and functionally diverse molecules.

Advanced Organic Transformations and Mechanistic Insights Involving 3 Phenylethynyl Benzonitrile

Cascade Cyclization and Annulation Reactions of Ethynylbenzonitriles

Ethynylbenzonitriles are powerful building blocks in domino reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. These transformations are often regioselective, with the reaction pathway being directed by the choice of catalyst or the nature of the substituents.

A key reaction class involves the aminative domino cyclization of 2-alkynylbenzonitriles with secondary amines. The regiochemical outcome of this reaction—that is, whether it proceeds via a 5-exo-dig or a 6-endo-dig pathway—is highly dependent on the metal catalyst employed. acs.org Copper-based catalysts tend to favor the 6-endo-dig cyclization, yielding 1-aminoisoquinolines, while triflates of zinc, silver, bismuth, scandium, and ytterbium promote the 5-exo-dig pathway to produce 1-aminoisoindolines. acs.org Similarly, the methanolysis of 2-(substituted-ethynyl)benzonitriles can lead to either 5-exo products (isoindolones) or 6-endo products (isoquinolones), depending on the electronic properties of the substituent on the alkyne. acs.org

More complex annulation strategies enable the synthesis of polycyclic aromatic systems. A base-mediated cascade dual-annulation of 2-alkynylbenzonitriles with 2-methylbenzonitriles has been developed to construct various amino- and amido-substituted benzo[c]phenanthridines and benzo[c]phenanthrolines. researchgate.net This transition-metal-free method utilizes a strong base like potassium tert-butoxide (KOtBu) and can proceed at room temperature, forming multiple C-C and C-N bonds in one pot. researchgate.net In some variations, the solvent, such as dimethylformamide (DMF), can act as a formyl source for the synthesis of amido-substituted products. researchgate.net

Lewis acids also catalyze potent cascade reactions. For instance, boron trifluoride etherate (BF₃·OEt₂) mediates the reaction between 2-(phenylethynyl)benzonitrile (B3259641) and (2-aminophenyl)methanol. rsc.org The reaction is initiated by the nucleophilic addition of the amine to the Lewis acid-activated nitrile group, followed by an intramolecular cyclization and subsequent annulation to furnish tetracyclic isoindolo[1,2-a]quinazoline derivatives in good yields. rsc.org

Table 1: Selected Cascade and Annulation Reactions of Ethynylbenzonitriles

| Reactants | Catalyst/Reagent | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| 2-Alkynylbenzonitriles + Secondary Amines | Cu-catalysts | Aminative Domino Cyclization | 1-Aminoisoquinolines (6-endo) | acs.org |

| 2-Alkynylbenzonitriles + Secondary Amines | AgOTf, Zn(OTf)₂, etc. | Aminative Domino Cyclization | 1-Aminoisoindolines (5-exo) | acs.org |

| 2-Alkynylbenzonitriles + 2-Methylbenzonitriles | K t BuO | Cascade Dual-Annulation | Benzo[c]phenanthridines | researchgate.net |

| 2-(Phenylethynyl)benzonitrile + (2-Aminophenyl)methanol | BF₃·OEt₂ | Sequential C–N Bond Formation | Isoindolo[1,2-a]quinazolines | rsc.org |

| Diazo-tethered Alkynes + Nitriles | Gold-catalyst | Domino Annulation | Benzophenanthridines | uni-heidelberg.de |

Investigation of Electrophilic and Nucleophilic Additions to the Alkynyl Moiety

The carbon-carbon triple bond in 3-(phenylethynyl)benzonitrile is susceptible to attack by both electrophiles and nucleophiles, leading to a variety of addition and cyclization products.

Electrophilic Additions: Electrophilic reagents can activate the alkyne for subsequent intramolecular cyclization. A notable example is the electrophilic cyclization of o-alkynyl thioanisoles using a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt. nih.gov This reaction proceeds under ambient conditions to furnish 2,3-disubstituted benzo[b]thiophenes in excellent yields. nih.gov The reaction involves the introduction of a valuable thiomethyl group and tolerates various functionalities on the alkyne. nih.gov For example, 3-((2-(Methylthio)phenyl)ethynyl)benzonitrile undergoes this transformation to yield the corresponding benzo[b]thiophene derivative. nih.gov

Nucleophilic Additions: While inactivated alkynes are generally not very reactive towards nucleophiles, their reactivity can be enhanced by the presence of other functional groups within the molecule or by metal catalysis. mdpi.com In the context of ethynylbenzonitriles, the reaction is often initiated by a nucleophilic attack on the nitrile group, which then facilitates an intramolecular attack on the alkyne. acs.org For instance, the reaction of 2-alkynylarylnitriles with an alcohol can proceed via nucleophilic attack of the alcohol on the nitrile, followed by a 5-exo-dig cyclization onto the alkyne to afford alkoxy-substituted 3H-pyrrolo[3,4-b]quinolines, a process that can be catalyzed by Cu(I). acs.org This demonstrates a tandem process where the alkyne acts as an internal electrophile after the initial nucleophilic addition to the cyano group. acs.org

Photoinduced and Redox-Mediated Reactions of Arylethynylbenzonitriles

The extended π-system of arylethynylbenzonitriles makes them suitable substrates for reactions triggered by light or electron transfer. These methods align with the principles of green chemistry by often allowing reactions to proceed under mild conditions. college-de-france.frchemrxiv.org

Photoinduced Reactions: Photochemical reactions offer a powerful means to access unique chemical transformations by generating high-energy intermediates. pku.edu.cn The photodestruction of related compounds like protonated benzonitrile (B105546) can lead to highly reactive cationic species. grafiati.com While specific photoinduced reactions focusing solely on this compound are not extensively detailed, the phenylethynyl radical, which can be generated photochemically, is known to undergo facile addition reactions with unsaturated hydrocarbons like allene (B1206475) and methylacetylene. nih.gov This suggests that photo-activation could be a viable strategy for initiating radical-based transformations of the alkynyl moiety in this compound.

Redox-Mediated Reactions: Redox-mediated processes, particularly those involving electrochemistry, provide an alternative to using harsh chemical oxidants or reductants. researchgate.netnih.gov An electrochemical-induced cascade reaction has been developed for the synthesis of N-aryl isoindolinones from 2-formyl benzonitrile and various anilines. nih.govmdpi.com This methodology has been successfully applied using substrates like 2-(phenylethynyl)aniline and 4-(phenylethynyl)aniline, which are structurally related to this compound. nih.govmdpi.commdpi.com The proposed mechanism involves an electrochemically initiated process that generates a crucial anionic intermediate, which then undergoes a sequence of cascade reactions, including intramolecular cyclization, to yield the final isoindolinone product. mdpi.com

Table 2: Examples of Redox-Mediated Synthesis

| Reactants | Method | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Formyl benzonitrile + 2-(Phenylethynyl)aniline | Electrochemical Cascade Reaction | 3-((2-(Phenylethynyl)phenyl)amino)isoindolin-1-one | 69% | nih.govmdpi.com |

| 2-Formyl benzonitrile + 4-(Phenylethynyl)aniline | Electrochemical Cascade Reaction | 3-((4-(Phenylethynyl)phenyl)amino)isoindolin-1-one | 70% | nih.govmdpi.commdpi.com |

Catalytic Applications in Complex Molecule Synthesis

The transformation of this compound and its isomers into more complex molecules is frequently achieved through catalysis. A wide array of catalysts, including transition metals, Lewis acids, and even simple bases, have been employed to harness the reactivity of the ethynylbenzonitrile core for the synthesis of valuable heterocyclic structures. mdpi.com

The synthesis of nitrogen-containing heterocycles is a major application. mdpi.comkit.edu As discussed previously, catalysts based on copper, silver, and gold are instrumental in directing the regioselective cyclization of 2-alkynylbenzonitriles with amines to form either isoquinoline (B145761) or isoindoline (B1297411) derivatives. acs.org Gold catalysts are also effective in domino annulations involving diazo-tethered alkynes and nitriles to assemble benzophenanthridine frameworks. uni-heidelberg.de

Supported metal catalysts are gaining traction due to their ease of separation and potential for recycling, aligning with green chemistry principles. mdpi.com For example, nickel and copper complexes anchored to mesoporous silica (B1680970) like MCM-41 have been shown to be effective catalysts for the synthesis of 5-substituted 1H-tetrazoles from various benzonitriles and sodium azide. mdpi.com Cobalt catalysts have demonstrated tolerance to nitrogen-donor groups and have been used in the synthesis of ferrocene-containing pyridines from 4-ferrocenylbenzonitrile and diynes, showcasing the utility of these precursors in creating complex organometallic molecules. acs.org

The following table summarizes the types of catalysts used and the complex molecules synthesized from ethynylbenzonitrile precursors.

Table 3: Catalytic Systems for the Synthesis of Complex Molecules

| Catalyst Type | Specific Catalyst Example | Substrate Type | Product Class | Reference |

|---|---|---|---|---|

| Lewis Acid | BF₃·OEt₂ | 2-(Phenylethynyl)benzonitrile | Tetracyclic Isoindoloquinazolines | rsc.org |

| Base | KOtBu | 2-Alkynylbenzonitriles | Benzo[c]phenanthridines | researchgate.net |

| Transition Metal | CuOTf, AgOTf | 2-Alkynylbenzonitriles | Aminoisoquinolines/isoindolines | acs.org |

| Transition Metal | Gold (Au) Complexes | Diazo-tethered Alkynes + Nitriles | Benzophenanthridines | uni-heidelberg.de |

| Transition Metal | Cobalt (Co) Complexes | 4-Ferrocenylbenzonitrile | Ferrocenyl-pyridines | acs.org |

| Supported Metal | Ni(II)-cytosine-MCM-41 | Benzonitriles | 1H-Tetrazoles | mdpi.com |

Computational and Theoretical Chemistry Studies on 3 Phenylethynyl Benzonitrile

Density Functional Theory (DFT) Elucidations of Molecular and Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the molecular and electronic structure of complex organic molecules like 3-(phenylethynyl)benzonitrile. scispace.comresearchgate.net DFT calculations, in principle, provide an exact theory of electronic structure based on the electron density distribution. scispace.com These computational methods allow for the optimization of molecular geometries and the prediction of various electronic properties.

The electronic properties of phenylethynyl radicals and their isomers have been extensively studied using various DFT functionals, including BHLYP, BLYP, B3LYP, BP86, BPW91, and B3PW91, with the DZP++ basis set. acs.org These studies have successfully predicted electron affinities. acs.org For the phenylethynyl radical, the theoretical electron affinities were predicted to be 3.00 eV (B3LYP/DZP++) and 3.03 eV (CCSD(T)/DZP++//MP2/DZP++). acs.org The adiabatic electron affinities for the ortho-, meta-, and para-ethynylphenyl isomers were predicted to be 1.45, 1.40, and 1.43 eV, respectively. acs.org Furthermore, DFT methods have been used to probe the energy differences between electronic states. acs.org For the phenylethynyl radical in C₂ᵥ symmetry, DFT predicted the out-of-plane (²B₁) radical to be about 10 kcal/mol lower in energy than the in-plane (²B₂) radical. acs.org

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic transitions and reactivity of the molecule. For similar donor-acceptor systems, the distribution of HOMO and LUMO surfaces can predict charge transfer interactions. uou.ac.in In many conjugated systems, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part, a feature that DFT can effectively model.

Table 1: Predicted Electron Affinities (EA) of Phenylethynyl Isomers using DFT

| Isomer | Adiabatic EA (eV) |

|---|---|

| ortho-ethynylphenyl | 1.45 acs.org |

| meta-ethynylphenyl | 1.40 acs.org |

Table 2: Predicted Energy Difference between Electronic States of Phenylethynyl Radical

| Method | Energy Difference (kcal/mol) |

|---|---|

| DFT | ~10 acs.org |

Mechanistic Probing of Reaction Pathways via Computational Simulation

Computational simulations, particularly those employing DFT, are invaluable for probing the mechanisms of chemical reactions. smu.eduresearchgate.net These methods allow for the exploration of potential energy surfaces, identification of transition states, and calculation of reaction barriers, providing detailed insights into reaction pathways. smu.edumdpi.com

The United Reaction Valley Approach (URVA), in conjunction with the Reaction Path Hamiltonian (RPH), offers a detailed analysis of reaction mechanisms by partitioning the reaction path into distinct phases: a contact phase, a preparation phase, transition state phases, a product adjustment phase, and a separation phase. smu.edu This approach uses the reaction path direction and curvature to describe the chemical transformations of the reaction complex. smu.edu

For reactions involving related structures, such as the formation of 4,5-diaminophthalonitrile (B137029) from 4,5-dibromo-1,2-diaminobenzene and copper cyanide, DFT calculations have been used to investigate the kinetics and thermodynamics. researchgate.net These studies identified activated complexes and determined the activation energies for the reaction steps. researchgate.net Similarly, computational studies on the photochemical carbonylation of Fischer carbene complexes have utilized DFT to elucidate the reaction mechanism. wisc.edu

In the context of synthesizing molecules with phenylethynyl groups, such as through Sonogashira cross-coupling reactions, computational methods can be used to screen reaction paths and predict the effects of different solvents and catalyst systems. For instance, DFT can model transition states to identify energetically favorable pathways, while simulations like COSMO-RS can predict the impact of solvent polarity on coupling efficiency.

Prediction and Analysis of Excited State Dynamics and Photophysical Phenomena

The excited-state dynamics and photophysical properties of molecules like this compound are critical for their applications in optoelectronics and as fluorescent probes. Computational methods play a crucial role in predicting and analyzing these phenomena.

For related bis(phenylethynyl)benzene (BPEB) systems, femtosecond transient absorption (fs-TA) and Ultrafast Raman Loss Spectroscopy (URLS) have been used to study the complex structural dynamics in the excited electronic state. researchgate.net These studies revealed that upon photoexcitation, non-planar rotamers reorganize into a planar conformation, which is responsible for the high fluorescence quantum yield. researchgate.net

Time-resolved fluorescence spectroscopy has been employed to study the excited-state structure and dynamics of similar molecules like 1,3,5-tris(phenylethynyl)benzene (B53748) (TPB). nih.gov These experiments, combined with Raman depolarization data, suggest that upon excitation, TPB relaxes from a nonplanar structure to a planar one. nih.gov

Theoretical calculations are essential for understanding intramolecular charge transfer (ICT) processes, which are common in donor-acceptor molecules. researchgate.net For some phenothiazine (B1677639) derivatives with arylethynyl substituents, excited-state theoretical calculations have shown that the nature of ICT and intramolecular interactions determine the charge transfer pathways. researchgate.net In some cases, photoexcitation can lead to symmetry-breaking charge-transfer processes. unige.ch

The photophysical properties of various substituted arylethynylenes have been studied using a combination of steady-state and time-resolved spectroscopic methods. dur.ac.uk These studies show that substituents can significantly shift the absorption and emission spectra. dur.ac.ukgrafiati.com For donor-acceptor substituted 9,10-bis(phenylethynyl)anthracene (B116448) compounds, those with the strongest donor and acceptor groups exhibit ICT. dur.ac.uk

The photophysical characteristics of symmetrically substituted diphenyl-1,3-butadiyne derivatives have been explained with the help of potential energy maps in the ground and excited states obtained from DFT calculations. rsc.org These calculations, using methods like time-dependent DFT (TD-DFT), can predict excited-state properties and help rationalize experimental observations such as solvatochromism. rsc.org

Table 3: Excited State Dynamics of 1,3,5-tris(phenylethynyl)benzene (TPB)

| Fluorescence Component | Lifetime |

|---|---|

| Short-lived | 150 fs nih.gov |

Advanced Quantum Chemical Characterization of Chemical Reactivity

Advanced quantum chemical methods provide a deeper understanding of the chemical reactivity of molecules like this compound. These methods go beyond simple orbital energy considerations to provide quantitative descriptors of reactivity.

Quantum chemical parameters such as hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω) can be calculated to describe a molecule's chemical behavior. nih.gov These global reactivity descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). uou.ac.in For instance, an increase in the electrophilicity index (ω) indicates higher chemical reactivity. uou.ac.in

For example, in a study of a chalcone (B49325) derivative, DFT at the B3LYP/6-311G** level was used to calculate these parameters, revealing the molecule's active sites for electrophilic attack. nih.gov Similar analyses can be applied to this compound to predict its reactivity in various chemical environments.

The reactivity of related compounds in Diels-Alder reactions has been analyzed using quantum-chemical modeling. riorpub.ru By calculating the HOMO/LUMO energies of the dienes and dienophiles, as well as the activation energies of the reactions, the feasibility and electron demand of the reaction can be determined. riorpub.ru

Furthermore, multiconfiguration pair-density functional theory (MC-PDFT) is an advanced method for computing ground- and excited-state energies, particularly in cases where strong electron correlation is present, such as near conical intersections which are important in photochemical reactions. chemrxiv.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4,5-diaminophthalonitrile |

| 4,5-dibromo-1,2-diaminobenzene |

| 1,3,5-tris(phenylethynyl)benzene |

| 9,10-bis(phenylethynyl)anthracene |

| bis(phenylethynyl)benzene |

| diphenyl-1,3-butadiyne |

| ortho-ethynylphenyl |

| meta-ethynylphenyl |

| para-ethynylphenyl |

Spectroscopic Characterization and Advanced Analytical Methods for 3 Phenylethynyl Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 3-(Phenylethynyl)benzonitrile in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, confirming the connectivity and substitution pattern of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals in the aromatic region. The protons of the two phenyl rings appear as complex multiplets due to spin-spin coupling.

¹⁹F NMR Spectroscopy: While ¹⁹F NMR is not directly applicable to this compound itself, it is a crucial technique for characterizing fluorinated derivatives. For example, in studies of related compounds like 3-Fluoro-5-(2-(2-18Fthiazol-4-yl)ethynyl)benzonitrile, ¹⁹F NMR is essential for tracking the fluorine atom and studying its chemical environment and metabolic fate. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Excited State Dynamics

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of this compound, offering a unique "fingerprint" of the molecule. These techniques are also instrumental in studying the dynamics of the molecule in its excited states.

Infrared (IR) Spectroscopy: The IR spectrum of phenylethynyl benzonitrile (B105546) derivatives is characterized by several key absorption bands. A strong, sharp peak corresponding to the C≡N stretching vibration is typically observed around 2227 cm⁻¹. rsc.org The C≡C stretching vibration of the alkyne appears in the region of 2201-2217 cm⁻¹. mdpi.combeilstein-journals.org Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ range. rsc.orgmdpi.com

Raman Spectroscopy and Excited State Dynamics: Ultrafast Raman loss spectroscopy (URLS) has been employed to investigate the excited-state dynamics of analogous linear π-conjugated systems like bis(phenylethynyl)benzene (BPEB). nih.govresearchgate.net These studies reveal mode-dependent kinetics and vibrational relaxation dynamics on a picosecond timescale. Upon photoexcitation, changes in the intensities and frequencies of Raman bands, particularly those associated with the C≡C and C=C stretching modes, provide insights into structural reorganization in the excited state. nih.gov For instance, a rapid, sub-picosecond decrease in the frequency of these high-frequency vibrations, followed by a slower increase, indicates changes in the extent of π-conjugation during different phases of excited-state relaxation. nih.gov This structural planarization in the excited state is believed to contribute to the high fluorescence quantum yields observed in these types of molecules. nih.govresearchgate.net Similar dynamic processes are anticipated for this compound. Studies on 1,3,5-tris(phenylethynyl)benzene (B53748) also suggest a rapid structural change from a non-planar to a planar structure upon relaxation from an initially excited state. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways under ionization.

Molecular Ion and High-Resolution Mass Spectrometry (HRMS): High-resolution mass spectrometry provides a precise mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. For the related isomer, 4-(phenylethynyl)benzonitrile, the calculated exact mass for the molecular ion [M]⁺ is 203.0735, which is confirmed by experimental data. rsc.org This level of accuracy is crucial for confirming the identity of the synthesized compound.

Fragmentation Analysis: Electron impact (EI) ionization of benzonitrile and its derivatives leads to characteristic fragmentation patterns. A major fragmentation pathway for benzonitrile involves the loss of hydrogen cyanide (HCN) or hydrogen isocyanide (HNC), resulting in the formation of benzyne (B1209423) radical cations (C₆H₄˙⁺). nih.gov The study of these ionic fragmentation products is important for understanding the fundamental chemistry of these molecules and their behavior in environments such as the interstellar medium or in plasma processes. nih.gov In the case of more complex derivatives, such as those involving a thiazole (B1198619) ring, collision-induced dissociation (CID) experiments on the molecular ion can reveal the sites of conjugation and the fragmentation pathways of different substituents. nih.gov For example, in the glutathione (B108866) conjugate of a related compound, characteristic losses of glycine (B1666218) and glutamate (B1630785) moieties from the molecular ion were observed. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of this compound. These techniques provide information about the energy levels of the molecule and its behavior upon absorption of light.

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum of phenylethynyl derivatives is characterized by intense absorption bands in the ultraviolet and visible regions, arising from π-π* electronic transitions within the conjugated system. For a related compound, 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, the absorption spectra show a broad band around 416–426 nm. mdpi.com The position and intensity of these bands are sensitive to the solvent polarity, a phenomenon known as solvatochromism. In donor-acceptor substituted phenylethynyltriphenylenes, the absorption bands are red-shifted and more intense compared to the parent triphenylene (B110318) due to extended conjugation. beilstein-journals.org

Fluorescence Spectroscopy: Many phenylethynyl derivatives are highly fluorescent. Following excitation at an appropriate wavelength, they emit light at a longer wavelength (a phenomenon known as Stokes shift). The fluorescence emission is also sensitive to the solvent environment. For 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, fluorescence is observed from 492 nm in chloroform (B151607) to 535 nm in ethanol, with quantum yields varying from 22% in acetonitrile (B52724) to 68% in ethanol. mdpi.com The high fluorescence quantum yield in some phenylethynyl systems is attributed to the planarization of the molecule in the excited state, which reduces non-radiative decay pathways. nih.govresearchgate.net Time-resolved fluorescence spectroscopy can reveal the dynamics of the excited state, with studies on 1,3,5-tris(phenylethynyl)benzene showing both a short-lived (femtosecond) and a long-lived (nanosecond) fluorescence component, suggesting complex relaxation processes. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the packing of molecules in a crystal lattice and for correlating solid-state properties with molecular structure.

Coordination Chemistry with Benzonitrile and Phenylethynyl Ligands

Design and Synthesis of Metal Complexes Incorporating Benzonitrile (B105546) and Alkynyl Moieties

The synthesis of metal complexes featuring benzonitrile and alkynyl ligands is achieved through several established organometallic reactions. The design strategy often involves the use of a metal precursor that can readily react with the ligand to form a stable coordination compound. ekb.eg The incorporation of 3-(phenylethynyl)benzonitrile or related ligands can be accomplished by treating a suitable metal-halide precursor with the ligand.

Common synthetic routes include:

Direct Ligand Substitution: A metal complex with labile ligands (like tetrahydrofuran (B95107) or phosphines) can be treated with this compound. The nitrile or alkynyl group can displace the labile ligands to form the new complex.

Metal-Halogen Exchange: For the alkynyl moiety, a common method involves the deprotonation of the terminal alkyne (if present) using a strong base to form an acetylide, which then reacts with a metal halide precursor. acs.org Alternatively, reactions can utilize lithiated or silver alkynes. acs.org

Oxidative Addition: A low-valent metal center can undergo oxidative addition with a molecule containing a reactive bond, although this is less common for direct C-H activation of terminal alkynes without a base. acs.org

Microwave-Assisted Synthesis: Modern techniques such as microwave irradiation are being employed to facilitate the synthesis of metal complexes, often leading to cleaner reactions, shorter reaction times, and improved yields. ekb.eg

For example, the synthesis of rhodium and iridium alkynyl complexes has been achieved by reacting metal-halide precursors like [Cp*MX2(PEt3)] with lithium acetylides (LiC≡CR). acs.org Similarly, tantalum alkyne complexes can be prepared by reducing a tantalum chloride precursor in the presence of an alkyne. sci-hub.se The benzonitrile moiety typically coordinates to the metal center through the nitrogen atom's lone pair of electrons.

Ligand Field Theory and Electronic Structure of Coordination Compounds

Ligand Field Theory (LFT) provides a robust model for understanding the electronic structure of coordination complexes by describing the interactions between the metal's d-orbitals and the orbitals of the surrounding ligands. wikipedia.orgfiveable.me This interaction lifts the degeneracy of the d-orbitals, splitting them into different energy levels. The magnitude of this splitting, denoted as Δ, is a critical parameter that influences the complex's properties, such as its color, magnetic behavior, and reactivity. fiveable.mebritannica.com

The electronic structure of a complex containing both benzonitrile and phenylethynyl ligands is determined by the specific contributions of each ligand type:

Benzonitrile Ligand: The benzonitrile group typically coordinates to the metal through the sp-hybridized nitrogen atom of the cyano group. It acts primarily as a σ-donor , donating its lone pair of electrons to an empty metal d-orbital. nih.gov The π-system of the cyano group and the benzene (B151609) ring can also act as a weak π-acceptor , accepting electron density from filled metal d-orbitals into its π* antibonding orbitals (a phenomenon known as back-bonding).

Phenylethynyl Ligand: The alkynyl group is a versatile ligand. As a terminal acetylide anion (-C≡CPh), it is considered a strong σ-donor due to the high p-character of the sp-hybridized carbon. researchgate.net It also possesses two perpendicular π-bonds that can overlap with metal d-orbitals, allowing it to function as a π-donor or, more significantly in many cases, a π-acceptor by utilizing its low-lying π* orbitals for back-bonding. wikipedia.orgresearchgate.net

Role of Benzonitrile and Phenylethynyl Ligands in Catalytic Cycles

Metal complexes containing benzonitrile and phenylethynyl ligands are of significant interest for their potential catalytic applications. The electronic and steric properties imparted by these ligands can be tailored to enhance catalytic activity and selectivity in a variety of transformations.

Catalysis is broadly divided into two categories: homogeneous and heterogeneous.

Homogeneous catalysis occurs when the catalyst and reactants are in the same phase (typically liquid). savemyexams.com These systems often exhibit high activity and selectivity because the active sites are well-defined and accessible. rsc.org

Heterogeneous catalysis involves a catalyst in a different phase from the reactants (e.g., a solid catalyst in a liquid or gas phase). savemyexams.com The primary advantages are the ease of separation of the catalyst from the product mixture and enhanced catalyst stability and reusability. rsc.orgnih.gov

Complexes incorporating ligands like this compound can function as homogeneous catalysts for reactions such as cross-coupling, hydrogenation, and polymerization. The nitrile group can serve as a coordinating site that can be displaced by a substrate or act as a stable, electron-withdrawing anchor. The phenylethynyl group can participate directly in reactions or act as a rigid scaffold to control the geometry around the metal center. amazonaws.com

A key trend in modern catalysis is to bridge the gap between these two domains by immobilizing well-defined homogeneous catalysts onto solid supports, creating single-site heterogeneous catalysts. rsc.orgnih.gov This approach aims to combine the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

A more advanced concept in catalyst design is metal-ligand cooperation (MLC), where the ligand is not merely a spectator but actively participates in the catalytic cycle. rsc.org This often involves reversible bond-making and bond-breaking within the ligand itself, which works in concert with the metal center to activate substrates. beilstein-journals.orgacs.org

Pincer ligands, which bind to a metal center via three donor atoms, are frequently employed in MLC. rug.nl A common MLC mechanism involves the dearomatization-aromatization of a pyridine-based pincer ligand. rug.nlresearchgate.netweizmann.ac.il In such a system, deprotonation of a ligand arm leads to the formation of a dearomatized, more reactive intermediate. This intermediate can then activate a substrate, for example, by having the nitrile group of a substrate undergo a cycloaddition reaction across the metal and the ligand framework. rug.nl The subsequent steps of the catalytic cycle involve the regeneration of the aromaticity of the ligand. This cooperative pathway can open up new reaction routes and lower activation barriers for challenging transformations. While this compound is not a classic pincer ligand, the principles of MLC highlight the importance of designing ligands that can actively participate in chemical transformations.

Spectroscopic and Crystallographic Characterization of Metal Complexes

The definitive identification and structural elucidation of new metal complexes rely on a combination of spectroscopic and crystallographic techniques.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: This technique is crucial for identifying the coordination of the nitrile and alkynyl groups. The C≡N stretching vibration in free benzonitrile appears around 2220-2230 cm⁻¹. The C≡C stretch of the phenylethynyl group is typically found in the 2100-2220 cm⁻¹ region. mdpi.com Upon coordination to a metal center, the frequencies of these vibrations often shift, providing direct evidence of metal-ligand bond formation. acs.orgscielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the structure of diamagnetic complexes in solution. aristonpubs.com Coordination of the ligand to a metal center causes shifts in the signals of the aromatic protons and carbons. mdpi.com The ¹³C NMR spectrum is particularly informative, as the resonances for the cyano carbon (~118 ppm) and the two alkynyl carbons (~88 and 93 ppm) will experience shifts upon complexation, confirming the points of attachment. uni-regensburg.deresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: This method probes the electronic transitions within the complex. The spectra of transition metal complexes are characterized by d-d transitions and charge-transfer (CT) bands (ligand-to-metal or metal-to-ligand). aristonpubs.comnih.gov These spectra provide insights into the electronic structure and the ligand field splitting energy (Δ).

Interactive Table: Typical Spectroscopic Data for Phenylethynyl Benzonitrile Derivatives

| Technique | Functional Group | Typical Chemical Shift / Frequency | Notes |

| IR Spectroscopy | Nitrile (C≡N) | ~2220 cm⁻¹ | Shift upon coordination indicates M-N bonding. |

| Alkyne (C≡C) | ~2218 cm⁻¹ | Shift upon coordination indicates M-alkyne interaction. mdpi.com | |

| ¹³C NMR | Alkyne (C≡C ) | ~88 ppm | Chemical shifts are sensitive to the metal and coordination mode. researchgate.net |

| Alkyne (C ≡C) | ~93 ppm | ||

| Nitrile (C ≡N) | ~118 ppm |

X-ray Crystallography:

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on:

Coordination Geometry: Unambiguously establishes the arrangement of ligands around the metal center (e.g., octahedral, tetrahedral, square planar). aristonpubs.commdpi.com

Bond Lengths and Angles: Measures the precise distances between the metal and the coordinating atoms (M-N, M-C) and the angles within the complex. mdpi.com For example, Cu-N bond lengths in a square planar complex have been measured at ~2.0 Å. mdpi.com These data offer fundamental insights into the nature and strength of the metal-ligand bonds.

This detailed structural information is invaluable for understanding the steric environment of the metal center and for correlating the structure with the observed chemical reactivity and catalytic performance. weizmann.ac.il

Interactive Table: Example Crystallographic Data for a Cu(I) Bipyridine Complex

| Parameter | Value | Reference |

| Crystal System | Triclinic | mdpi.com |

| Space Group | P-1 | mdpi.com |

| Cu1–N1 Bond Length | 2.083(3) Å | mdpi.com |

| Cu1–N2 Bond Length | 1.989(2) Å | mdpi.com |

| Cu1–N3 Bond Length | 2.015(2) Å | mdpi.com |

| Cu1–N4 Bond Length | 2.055(3) Å | mdpi.com |

Concluding Perspectives and Future Research Directions

Innovations in Sustainable Synthetic Methodologies

The synthesis of diarylalkynes, including 3-(phenylethynyl)benzonitrile, is undergoing a green transformation, moving away from classical methods towards more sustainable and efficient protocols. A major goal in modern organic chemistry is the design of ideal syntheses that maximize atom and step economy. acs.org

Key innovations include one-pot procedures that combine multiple reaction steps, thereby reducing waste and simplifying operations. One such strategy integrates a Sonogashira coupling with a decarboxylative coupling, using propiolic acid as a difunctional alkyne source to produce unsymmetrical diarylalkynes. organic-chemistry.org This method is environmentally friendly, with carbon dioxide as the main byproduct. organic-chemistry.org Another approach allows for a one-pot synthesis from two different aryl halides and (trimethylsilyl)acetylene, which avoids the isolation of intermediates. acs.org

There is a significant trend towards developing transition-metal-free reactions to reduce reliance on expensive and potentially toxic catalysts. organic-chemistry.org Researchers have developed a highly stereoselective method for the semihydrogenation of diarylalkynes to trans-alkenes using sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) with water acting as a green hydrogen source. organic-chemistry.org A similar system using CS₂/KOH has also been shown to be effective for the stereoselective semireduction of alkynes. acs.org Furthermore, the development of heterogeneous catalysts, such as K10 montmorillonite, enables solvent-free C-C bond formation and offers the advantage of being recyclable. researchgate.net Electrochemical synthesis is also emerging as a sustainable alternative, often proceeding without organic solvents and with high efficiency. alfa-chemistry.com

| Sustainable Method | Key Features | Catalyst/Reagent | Advantages | Reference |

|---|---|---|---|---|

| One-Pot Sonogashira/Decarboxylative Coupling | Uses propiolic acid with two different aryl halides. | Palladium-based catalyst (e.g., Pd₂(dba)₃) | Reduces steps, CO₂ is the only byproduct. | organic-chemistry.org |

| Transition-Metal-Free Semihydrogenation | Stereoselective reduction of the alkyne bond. | Na₂S·9H₂O with water as H-source | Avoids toxic heavy metals, economical, green. | organic-chemistry.org |

| Heterogeneous Catalysis | Solvent-free C-C bond formation for β-aryl ketones. | K10 montmorillonite | Recyclable catalyst, no solvent required. | researchgate.net |

| Electrochemical Synthesis | Electrolysis using a carbon fiber cathode. | None (driven by electricity) | Avoids organic solvents, minimal residue, high efficiency. | alfa-chemistry.com |

Expanding the Scope of Catalytic Transformations

Catalysis is central to the chemistry of this compound, with the Sonogashira coupling being a fundamental tool for its synthesis. cymitquimica.comresearchgate.net Future research will focus on expanding the range of catalytic transformations this molecule can undergo. New catalytic processes are continuously emerging to advance the goals of green chemistry. acs.org

Innovations in Sonogashira-type coupling reactions aim to develop more cost-effective and sustainable systems by moving towards palladium- and phosphine-free conditions. preprints.org Copper has emerged as a promising alternative catalyst due to its low toxicity and abundance. preprints.org The design of novel ligands is also crucial for modulating catalytic activity. chemrxiv.org For instance, a benzonitrile-containing ligand has been specifically designed for nickel-catalyzed cross-coupling, demonstrating that the benzonitrile (B105546) moiety can act as an electron-acceptor to promote desired reaction pathways. chemrxiv.org

Beyond its synthesis, the functional groups of this compound offer avenues for further catalytic transformations. The alkyne moiety can participate in various reactions, including:

Semihydrogenation: Catalytic systems can selectively reduce the triple bond to a double bond, often with high stereoselectivity to form E-alkenes. organic-chemistry.orgacs.org

Cyclization Reactions: In the presence of catalysts like BF₃·OEt₂, the alkyne can undergo cyclization with other functional groups to form complex heterocyclic structures, such as isoindolo-quinazolines. rsc.org

Addition Reactions: Catalytic addition of molecules like alcohols across the alkyne bond can form functionalized ketones. researchgate.net

The nitrile group can also be transformed. For example, it can be catalytically reduced to a primary amine, a valuable functional group in organic synthesis. smolecule.com Furthermore, the entire molecule can be used as a precursor in complex, multi-step catalytic processes, such as the synthesis of N-Aryl isoindolinones via electrochemically-induced cascade reactions. mdpi.com

Advancements in Advanced Functional Materials Development

The conjugated structure of this compound makes it an attractive component for advanced functional materials. cymitquimica.com Its rigid phenylethynyl linker facilitates π-conjugation, while the electron-withdrawing nitrile group modifies its electronic properties, making it a candidate for various applications in organic electronics and polymer science. cymitquimica.com

Future research directions include:

Organic Light-Emitting Diodes (OLEDs): The inherent stability and charge transport capabilities of aromatic compounds like this compound make them suitable for use in OLEDs. cymitquimica.com Related bipolar host molecules containing cyano-substituted fluorenes have been synthesized for this purpose. acs.org

Polymers: The phenylethynyl group can act as a reactive site for polymerization. For example, phenylethynyl-terminated oligomers are used to produce thermosetting polymers with high glass transition temperatures and wide processing windows. vt.edu Hyperbranched polymers can also serve as hosts for incorporating chromophores based on the phenylethynyl-benzonitrile structure. researchgate.net

Nonlinear Optical (NLO) Materials: The combination of an electron-withdrawing group (nitrile) and a conjugated system is a classic design for NLO chromophores. A novel dialkylamino-phenylethynyl-benzonitrile dye attached to a polyimide backbone has been synthesized, exhibiting significant electro-optic activity suitable for applications like Pockels cells. researchgate.netresearchgate.net

The development of new derivatives will be key to tuning the material properties. For example, substituting the phenyl ring with electron-donating groups could enhance the push-pull character of the molecule, potentially increasing its NLO response.

Synergy with Nanotechnology and Microfluidic Systems

The integration of this compound and its derivatives with nanotechnology and microfluidics opens up new frontiers in materials science and synthetic chemistry.

Nanotechnology: The functionalization of nanoparticles with organic molecules can impart new properties. This compound could be used to modify the surface of nanoparticles, creating materials with tailored electronic or optical characteristics. Conversely, nanotechnology offers new tools for catalysis. For example, a heterogeneous catalyst has been developed by anchoring a copper complex onto cysteine-functionalized magnetite nanoparticles. preprints.org This nanocatalyst has proven effective for palladium-free Sonogashira coupling reactions and can be easily recovered using an external magnet, highlighting a sustainable approach to synthesis. preprints.org

Microfluidic Systems: Microfluidics provides a platform for the synthesis of molecules and nanoparticles in a highly controlled, reproducible, and scalable manner. d-nb.infoelveflow.com This technology allows for precise control over reaction parameters like mixing time and flow rates, often leading to products with uniform size and higher purity compared to conventional batch synthesis. elveflow.comnih.gov A significant application has been the synthesis of a PET radiotracer, [¹⁸F]FPEB (3-Fluoro-5-(2-Pyridinylethynyl)Benzonitrile), using a commercial microfluidic device, demonstrating the technology's suitability for producing radiopharmaceuticals for human use. researchgate.net This single-step microfluidic process simplifies production and improves drug delivery properties. nih.gov This approach could be readily adapted for the synthesis of this compound or for the fabrication of nanoparticles incorporating it, offering enhanced control over particle size and drug loading. d-nb.infonih.gov The ability to create uniform, single-crystalline metal-organic framework (MOF) particles in microfluidic droplets further showcases the potential for creating advanced, functional materials with hierarchical structures. rsc.org

Computational Chemistry in Predictive Design and Discovery

Computational chemistry has become an indispensable tool for accelerating the design and discovery of new molecules and materials. By using molecular modeling and quantum chemical calculations, researchers can predict the properties and reactivity of compounds like this compound before engaging in extensive laboratory work.

Future applications of computational chemistry in this area include:

Predictive Design of Materials: Computational methods can be used to screen virtual libraries of this compound derivatives to identify candidates with optimal electronic, optical, or thermal properties for specific applications, such as OLEDs or NLO materials. nih.gov

Elucidating Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to understand complex reaction pathways, such as the electrochemically initiated cascade reaction to form isoindolinones, by mapping out the energies of intermediates and transition states. mdpi.com Kinetic and Hammett studies can be used to clarify the role of specific functional groups or ligands in a catalytic cycle, as demonstrated in the design of a benzonitrile-containing ligand for Ni-catalysis. chemrxiv.org

Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, molecular docking and other modeling techniques are used to design molecules that bind to specific biological targets. researchgate.net For instance, a series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives were designed and synthesized as potent Src kinase inhibitors, with molecular docking used to predict their binding affinity. researchgate.net This predictive power can guide the synthesis of new bioactive compounds based on the this compound scaffold.

Q & A

Basic: What are the key synthetic strategies for preparing 3-(Phenylethynyl)benzonitrile?

This compound is typically synthesized via cross-coupling reactions, such as the Sonogashira coupling, which connects an aromatic halide (e.g., 3-bromobenzonitrile) with a terminal alkyne (e.g., phenylacetylene). A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper iodide are commonly employed under inert conditions (N₂ or Ar) to prevent side reactions. Reaction optimization may involve solvent selection (e.g., THF or DMF), temperature control (60–80°C), and stoichiometric adjustments of the alkyne partner. Post-synthesis purification often requires column chromatography or recrystallization .

Example Protocol:

- Step 1: React 3-bromobenzonitrile with phenylacetylene in THF, using Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) as catalysts.

- Step 2: Stir at 70°C for 12–24 hours under nitrogen.

- Step 3: Purify via silica gel chromatography (eluent: hexane/ethyl acetate 9:1).

Basic: What analytical techniques are critical for characterizing this compound?

Characterization involves a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the phenylethynyl group (e.g., alkynyl protons at δ 3.1–3.5 ppm and benzonitrile carbons at ~115 ppm) .

- Mass Spectrometry (LC-MS or HRMS): Validates molecular weight and purity (e.g., [M+H]⁺ at m/z 220.09 for C₁₅H₁₀N).

- HPLC: Assesses purity (>98%) under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

- FT-IR: Detects nitrile (C≡N stretch at ~2230 cm⁻¹) and alkyne (C≡C stretch at ~2100 cm⁻¹) functional groups .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound analogs?

Discrepancies in biological data (e.g., conflicting IC₅₀ values) may arise from:

- Assay Variability: Differences in cell lines, incubation times, or solvent controls. For example, benzonitrile derivatives with electron-withdrawing groups show variable potency in kinase inhibition assays depending on assay pH .

- Structural Analog Comparisons: Systematically compare substituent effects (e.g., replacing phenylethynyl with morpholine or thiolane groups) to isolate structure-activity relationships (SAR) .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like G-protein-coupled receptors (GPCRs) and validate with mutagenesis studies .

Example Workflow:

Replicate assays under standardized conditions.

Synthesize analogs with incremental structural changes.

Corrogate experimental data with DFT calculations (e.g., HOMO-LUMO analysis) .

Advanced: What methodologies are used to study the photophysical properties of this compound for material science applications?

The compound’s extended π-conjugation makes it relevant for OLEDs or photovoltaic studies. Key methods include:

- UV-Vis Spectroscopy: Measure absorption maxima (λ_max) in solution (e.g., 280–320 nm in DCM) and solid state .

- Fluorescence Spectroscopy: Quantify quantum yield (Φ) using integrating spheres and compare with reference dyes (e.g., Coumarin 6) .

- Electrochemical Analysis: Cyclic voltammetry (CV) determines HOMO/LUMO levels (e.g., E_HOMO = −5.8 eV vs. Fc/Fc⁺) .

- Thermogravimetric Analysis (TGA): Assess thermal stability for device integration (decomposition temperature >250°C) .

Advanced: How can researchers optimize reaction conditions to minimize byproducts in Sonogashira couplings for this compound synthesis?

Common byproducts (e.g., homocoupled alkynes or dehalogenated intermediates) are mitigated via:

- Catalyst Optimization: Use PdCl₂(dppf) instead of Pd(PPh₃)₄ to enhance selectivity .

- Solvent Screening: Polar aprotic solvents (DMF) reduce side reactions vs. nonpolar solvents .

- Additives: Add tetrabutylammonium fluoride (TBAF) to scavenge halides and improve yield .

- Kinetic Monitoring: Use in-situ FT-IR or GC-MS to track reaction progress and terminate at optimal conversion .

Table 1: Comparison of Catalytic Systems for Sonogashira Coupling

| Catalyst | Solvent | Yield (%) | Byproducts |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂/CuI | THF | 65 | 15% homocoupling |

| PdCl₂(dppf)/CuI | DMF | 82 | <5% |

| Pd/C + CuI | Toluene | 45 | 20% dehalogenation |

Advanced: What strategies are employed to investigate the metabolic stability of this compound derivatives in preclinical studies?

Metabolic profiling involves:

- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and NADPH to identify oxidative metabolites (e.g., hydroxylation at the ethynyl position) .

- LC-HRMS: Detect and characterize metabolites using high-resolution mass spectrometry (e.g., [M+O]⁺ adducts) .

- CYP Inhibition Studies: Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Key Finding: Derivatives with bulky substituents (e.g., trifluoromethyl groups) exhibit longer half-lives (t₁/₂ > 4 h) compared to unsubstituted analogs .

Advanced: How can computational chemistry guide the design of this compound-based inhibitors?

- Molecular Dynamics (MD): Simulate binding to target proteins (e.g., kinases) to identify critical residue interactions .

- QSAR Modeling: Develop predictive models using descriptors like logP, polar surface area, and Hammett constants .

- Docking Studies: Prioritize substituents (e.g., electron-withdrawing groups) that enhance binding affinity to hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.